N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, a phenyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting different biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: A related compound with potential anti-tubercular activity.
Uniqueness
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
890626-52-5 |
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Molecular Formula |
C21H19ClN4 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4/c1-2-6-18-13-20(24-17-11-9-16(22)10-12-17)26-21(25-18)19(14-23-26)15-7-4-3-5-8-15/h3-5,7-14,24H,2,6H2,1H3 |
InChI Key |
JVHZBJCBKKEJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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